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For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-chloro-3-methylpicolinate, a substituted pyridine derivative, represents a key
structural motif in medicinal chemistry and materials science. Its unique arrangement of a
chloro-substituent, a methyl group, and a methyl ester on the pyridine core imparts specific
electronic and steric properties, making it a valuable intermediate in the synthesis of complex
molecular architectures. Understanding its spectroscopic signature is paramount for reaction
monitoring, quality control, and the rational design of novel compounds. This guide provides a
comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass
spectrometry (MS) data for Methyl 6-chloro-3-methylpicolinate, grounded in the fundamental
principles of spectroscopic interpretation.

Molecular Structure and Key Spectroscopic
Features

The structure of Methyl 6-chloro-3-methylpicolinate, with the systematic IUPAC name methyl
6-chloro-3-methylpyridine-2-carboxylate, is presented below. The strategic placement of
substituents on the pyridine ring gives rise to a distinct and interpretable spectroscopic
fingerprint.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
Elucidating the Core Scaffold

NMR spectroscopy is the cornerstone for determining the precise connectivity and chemical
environment of atoms within a molecule. For Methyl 6-chloro-3-methylpicolinate, both *H and
13C NMR provide invaluable structural information.

'H NMR Spectroscopy: A Proton's Perspective

The *H NMR spectrum reveals the number of distinct proton environments and their
neighboring relationships through chemical shifts, integration, and spin-spin coupling.

Experimental Data: Two reported *H NMR spectra in deuterated chloroform (CDClIs) are
summarized in the table below. The minor differences in chemical shifts can be attributed to
variations in experimental conditions, such as concentration and instrument calibration.

Chemical Shift Chemical Shift Multiplicity &

Proton
_ (®) ppm (300 (®) ppm (400 Coupling Integration
Assignment
MHZz) MH2z) Constant (J)

dd,J=8.1,05

H-5 7.59 7.57 1H
Hz /d, J=8.0 Hz
d,J=8.1Hz/d,

H-4 7.38 7.36 1H
J=8.0 Hz

-OCHs (ester) 3.97 3.95 s 3H

-CHs (ring) 2.57 2.55 S 3H

Interpretation and Rationale:

e Aromatic Protons (H-4 and H-5): The two protons on the pyridine ring appear in the aromatic
region (o 7.0-9.0 ppm). The downfield shift is due to the deshielding effect of the aromatic
ring current.[1] The proton at position 5 (H-5) is deshielded further than H-4 due to the
anisotropic effect of the neighboring ester group. The observed doublet of doublets (dd) or
doublet (d) splitting pattern for H-5 arises from its coupling to H-4 (a large coupling constant,
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J = 8 Hz) and potentially a small long-range coupling. H-4 appears as a doublet due to its
coupling with H-5.

o Ester Methyl Protons (-OCHs): The three protons of the methyl ester group appear as a
sharp singlet around & 3.95-3.97 ppm. The singlet multiplicity indicates no adjacent protons.
Its chemical shift is characteristic of a methyl group attached to an oxygen atom, which is in
turn bonded to a carbonyl group.

» Ring Methyl Protons (-CHs): The methyl group attached to the pyridine ring at position 3
gives a singlet at approximately & 2.55-2.57 ppm. The upfield shift compared to the aromatic
protons is expected for a methyl group. The singlet nature confirms the absence of
neighboring protons. Electron-donating groups like methyl on a pyridine ring tend to increase
the electron density at the ortho and para positions, causing a slight upfield shift of the ring
protons.[1]

3C NMR Spectroscopy: The Carbon Framework

While experimental 3C NMR data for this specific molecule is not readily available in the
searched literature, a predicted spectrum can be derived based on established principles and
data from analogous structures.[2][3][4]

Predicted 3C NMR Data:

Carbon Assignment Predicted Chemical Shift (&) ppm
C=0 (ester) ~165

C-2 ~160

C-6 ~150

C-4 ~138

C-5 ~125

C-3 ~135

-OCHs (ester) ~53

-CHs (ring) ~18
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Interpretation and Rationale:

o Carbonyl Carbon (C=0): The ester carbonyl carbon is expected to have the most downfield
chemical shift, typically in the range of 160-185 ppm, due to the strong deshielding effect of
the double-bonded oxygen.[5]

e Aromatic Carbons (C-2 to C-6): The carbons of the pyridine ring will resonate in the aromatic
region (6 115-150 ppm).[5] The carbon bearing the chloro group (C-6) and the carbon
attached to the ester (C-2) are expected to be significantly deshielded. The carbon with the
methyl group (C-3) will also be in this region. The specific shifts are influenced by the
electronic effects of the substituents.

o Ester and Ring Methyl Carbons: The methyl ester carbon (-OCHs3) is anticipated to appear
around 50-90 ppm.[5] The ring methyl carbon (-CHs) will be the most upfield signal, typically
in the 10-15 ppm range, though the electronegative environment of the pyridine ring may
shift it slightly downfield.[5]

Infrared (IR) Spectroscopy: Probing Functional
Groups

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by
detecting the vibrations of its bonds.

Predicted IR Data:
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Expected Wavenumber

Vibrational Mode Intensity
(cm~)

C-H stretch (aromatic) 3100-3000 Medium-Weak
C-H stretch (aliphatic) 3000-2850 Medium-Weak
C=0 stretch (ester) ~1725 Strong
C=C and C=N stretch )

o 1600-1450 Medium-Strong
(aromatic ring)
C-O stretch (ester) 1300-1100 Strong
C-Cl stretch 850-550 Medium-Strong

Interpretation and Rationale:

e C=0 Stretch: The most characteristic peak in the IR spectrum of an aromatic ester is the
strong absorption from the carbonyl (C=0) stretch, expected around 1725 cm~1.[6][7]
Conjugation with the aromatic ring typically lowers the C=0 stretching frequency compared
to a saturated ester.[3]

e Aromatic Ring Stretches: The C=C and C=N stretching vibrations of the pyridine ring will
appear as a series of bands in the 1600-1450 cm~1* region.

e C-O Stretches: Aromatic esters exhibit two strong C-O stretching bands. The C-C-O stretch
is expected between 1310 and 1250 cm~?, and the O-C-C stretch appears between 1130
and 1100 cm~1.[6]

e C-H Stretches: The aromatic C-H stretching vibrations are typically found just above 3000
cm~1, while the aliphatic C-H stretches of the methyl groups will be just below 3000 cm~1.[9]

e C-CI Stretch: The carbon-chlorine bond will give rise to a medium to strong absorption in the
fingerprint region, generally between 850 and 550 cm~1.[10]

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation
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Mass spectrometry provides information about the molecular weight and the fragmentation
pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Data: The mass spectrum of Methyl 6-chloro-3-methylpicolinate shows a
molecular ion peak [M+H]* at m/z 186.2 or 186.0.

Interpretation and Rationale:

e Molecular lon Peak: The molecular formula of Methyl 6-chloro-3-methylpicolinate is
CsHsCINO2. The calculated monoisotopic mass is approximately 185.02 g/mol . The
observed [M+H]* peak at m/z 186 confirms the molecular weight of the compound. The
presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular
ion, with an [M+2] peak approximately one-third the intensity of the M peak, corresponding to
the 37Cl isotope.

o Fragmentation Pathways: The fragmentation of picolinate esters in mass spectrometry is
influenced by the stability of the resulting ions.[11] Common fragmentation pathways for this
molecule could include:

o Loss of the methoxy group (-OCHs): This would result in a fragment ion at m/z 154.
o Loss of the methyl ester group (-COOCHSs): This would lead to a fragment at m/z 126.
o Loss of a chlorine atom (-Cl): This would produce a fragment at m/z 150.

o Cleavage of the pyridine ring: The aromatic ring can undergo complex fragmentation, often
involving the loss of small neutral molecules like HCN.[11]

Experimental Protocols
Synthesis of Methyl 6-chloro-3-methylpicolinate

A common synthetic route involves the chlorination of the corresponding 3-methylpicolinate N-

oxide.

Step-by-step methodology: A solution of 2-(methoxycarbonyl)-3-methylpyridine 1-oxide is
reacted with a chlorinating agent such as phosphorus oxychloride (POCIs). The reaction is
typically carried out at an elevated temperature (e.g., 100°C) for several hours. After the
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reaction is complete, the mixture is carefully quenched and the product is extracted and
purified, often by column chromatography.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic
characterization of a synthesized compound like Methyl 6-chloro-3-methylpicolinate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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